![molecular formula C15H22N2O2 B5698391 ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)
ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate, also known as MEPH, is a synthetic compound that belongs to the class of piperidine-based cathinones. It is a psychoactive substance that has been used for recreational purposes and is known to produce stimulant effects similar to those of amphetamines. In recent years, MEPH has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular levels. This results in a stimulant effect on the central nervous system, leading to increased alertness, focus, and euphoria. The exact mechanism of action is still being studied, but it is believed to involve the binding of ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate to the transporters and blocking their reuptake function.
Biochemical and Physiological Effects:
ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has been found to have various biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal and euphoria. It also increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory effects. It has been found to have potential neurotoxic effects, particularly on dopamine neurons in the brain.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Its mechanism of action is well understood, making it a valuable tool for studying the role of neurotransmitters in various physiological and behavioral processes. However, it also has several limitations, including its potential neurotoxic effects, which may limit its use in certain experiments. It also has a high potential for abuse, which may raise ethical concerns in its use.
Future Directions
There are several future directions for research on ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate. One area of interest is its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. It may also have potential applications in the treatment of substance use disorders, particularly those involving amphetamines. Another area of interest is its potential as a research tool for studying the role of dopamine, norepinephrine, and serotonin in various physiological and behavioral processes. Further research is needed to fully understand the potential benefits and risks of ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate and its applications in various scientific fields.
Synthesis Methods
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting compound with 3-methylphenylamine. The final product is purified through recrystallization to obtain ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate in its pure form.
Scientific Research Applications
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and neuroscience. It has been found to interact with the monoamine transporters in the brain, leading to the release of dopamine, norepinephrine, and serotonin. This mechanism of action has made it a valuable tool for studying the role of these neurotransmitters in various physiological and behavioral processes.
properties
IUPAC Name |
ethyl 4-(3-methylanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-9-7-13(8-10-17)16-14-6-4-5-12(2)11-14/h4-6,11,13,16H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTVTMNPLOUBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.